rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide
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Overview
Description
rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide: is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the furo[3,2-b]pyridine core, followed by functionalization to introduce the methylsulfonyl and pyrazin-2-yl groups. Common reagents used in these steps include various catalysts, solvents, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies might focus on its effects on cellular processes, enzyme activity, or receptor binding.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-(3aR,6S,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide include other furo[3,2-b]pyridine derivatives and compounds with similar functional groups, such as sulfonyl or pyrazinyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3aR,6S,7aR)-4-methylsulfonyl-N-pyrazin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-22(19,20)17-8-9(6-11-10(17)2-5-21-11)13(18)16-12-7-14-3-4-15-12/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,15,16,18)/t9-,10+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGRUGFOEJQYFM-HBNTYKKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(CC2C1CCO2)C(=O)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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